2-(Bromomethyl)quinoline
Overview
Description
2-(Bromomethyl)quinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
2-(Bromomethyl)quinoline has been utilized in the synthesis of novel and structurally intriguing compounds. For instance, it has been used to create ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, which was further reacted with salicylaldehydes or phenols. This led to the formation of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These new quinoline derivatives have shown significant anti-tubercular activity against Mycobacterium smegmatis, comparable to the reference drug rifampicin, suggesting their potential as promising candidates for further investigation in this field (Li et al., 2019).
Chemical Transformations
In the realm of organic synthesis, this compound has been instrumental in creating various compounds. For example, its reaction with substituted phenol and thiophenol led to the synthesis of quinolinic acid-phenyl ether (Thioether) in one step, using a tandem reaction sequence of Williamson ether synthesis and alkaline hydrolysis (Gao Wen-tao, 2007).
Synthesis of Derivatives
This compound has been utilized for the synthesis of derivatives like 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinoline. This compound was obtained through electrophilic intramolecular heterocyclization, leading to various transformations such as the creation of 2-hydroxymethyl-, 2-alkoxymethyl-, and 2-dialkylaminomethyl-4-methylfuro[3,2-c]quinolines by treatment with corresponding nucleophiles (Avetisyan et al., 2007).
X-ray Structure Analysis
The structural aspects of bromomethyl-quinoline derivatives have been explored through X-ray analysis. For example, the structure of 3-bromomethyl-2-chloro-quinoline was analyzed, revealing insights into its molecular geometry and intermolecular interactions. This kind of structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Kant et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for 2-(Bromomethyl)quinoline are not mentioned, quinoline derivatives are widely used in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Mechanism of Action
Target of Action
Quinoline-based compounds are known to have a broad spectrum of biological activities and are therefore of interest as target compounds in pharmaceutical and medicinal chemistry .
Mode of Action
It is known that quinoline-containing compounds show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
It is known that quinoline-based compounds are used in suzuki–miyaura (sm) coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The success of sm coupling, which uses quinoline-based compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
The broad application of sm coupling, which uses quinoline-based compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(bromomethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYPIDFVQLEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497310 | |
Record name | 2-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-15-5 | |
Record name | 2-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Bromomethyl)quinoline a valuable building block in organic synthesis?
A1: this compound serves as a crucial precursor in synthesizing various organic compounds, particularly heterocyclic structures. Its reactivity stems from the bromine atom attached to the methyl group, making it susceptible to nucleophilic substitution reactions. This property allows chemists to introduce diverse substituents onto the quinoline core, expanding the possibilities for creating novel compounds with potential applications in various fields.
Q2: How is this compound utilized in developing potential anticancer agents?
A: Researchers have employed this compound in a multi-step synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, a class of compounds exhibiting promising anticancer activity. [] This study outlines a synthetic route starting with readily available diethyl 2-methylquinoline-3,4-dicarboxylate, which undergoes bromination to yield this compound-3,4-dicarboxylate. Subsequent reactions transform this intermediate into the final (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.
Q3: Can you describe a specific example of how this compound is used to modify a macrocyclic structure and the impact of this modification?
A: In the synthesis of pyridinoazacrown ethers, this compound plays a crucial role in attaching functional groups to the macrocycle. [] Specifically, it is reacted with a pre-synthesized pyridinoazacrown, leading to the incorporation of a 5-chloro-8-hydroxy-2-quinolinyl substituent.
Q4: What spectroscopic techniques are employed to characterize and confirm the structure of this compound derivatives?
A: Researchers rely on various spectroscopic methods to unequivocally confirm the structure of newly synthesized this compound derivatives. [, ] These methods provide information about the compound's structure and verify the success of the synthetic transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.